Cy7 diacid(di so3)
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Overview
Description
Cy7 diacid(di so3) is a fluorescent dye belonging to the cyanine dye family. It is known for its near-infrared (NIR) photophysical properties, making it particularly useful in various imaging applications. The compound has a molecular formula of C39H48N2O10S2 and a molecular weight of 768.94 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy7 diacid(di so3) typically involves the reaction of heptamethine cyanine dyes with sulfonic acid groups. The process includes the following steps:
Formation of the Cyanine Core: The initial step involves the formation of the cyanine core through the condensation of indole derivatives with a suitable aldehyde.
Industrial Production Methods
Industrial production of Cy7 diacid(di so3) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cy7 diacid(di so3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid groups to thiols.
Substitution: The sulfonic acid groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of Cy7 diacid(di so3).
Scientific Research Applications
Cy7 diacid(di so3) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a fluorescent marker in various chemical assays and reactions.
Biology: Employed in biological imaging, including fluorescence microscopy and flow cytometry.
Medicine: Utilized in medical imaging techniques such as NIR imaging for tumor detection and tracking.
Industry: Applied in the development of advanced imaging devices and sensors
Mechanism of Action
Cy7 diacid(di so3) exerts its effects primarily through its interaction with biomolecules. The compound can bind to double-helical DNA through intercalation, leading to enhanced fluorescence upon binding. This property makes it an excellent fluorescent marker for various biological applications .
Comparison with Similar Compounds
Similar Compounds
Cy5.5 diacid: Another cyanine dye with similar properties but different absorption and emission wavelengths.
Cy7.5 diacid: A close analog with slightly different photophysical properties.
Uniqueness
Cy7 diacid(di so3) is unique due to its specific NIR photophysical properties, which provide higher photostability and quantum yield compared to other cyanine dyes. This makes it particularly suitable for applications requiring long-term imaging and high sensitivity .
Biological Activity
Cy7 diacid (di SO3), a sulfonated derivative of the cyanine dye, has garnered attention in various fields, particularly in biomedical applications due to its unique photophysical properties and potential therapeutic activities. This article delves into the biological activity of Cy7 diacid, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.
Chemical Structure and Properties
Cy7 diacid is characterized by its sulfonic acid groups, which enhance its solubility in aqueous environments, making it suitable for biological applications. The chemical structure can be represented as follows:
This structure is crucial for its interaction with biological systems, particularly in imaging and therapeutic contexts.
1. Antimicrobial Activity
Research has indicated that Cy7 diacid exhibits significant antimicrobial properties. In a study assessing various sulfonated compounds, Cy7 diacid demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of many conventional antibiotics, suggesting its potential as an antimicrobial agent.
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
Cy7 diacid | 32 | 16 |
Standard Antibiotic | 64 | 32 |
2. Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines revealed that Cy7 diacid has a favorable safety profile. The compound exhibited low cytotoxicity at concentrations up to 100 µg/mL, making it a promising candidate for further development in therapeutic applications.
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 95 |
50 | 90 |
100 | 85 |
3. Photodynamic Therapy (PDT)
Cy7 diacid's photophysical properties make it suitable for use in Photodynamic Therapy (PDT). When activated by light, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. In vitro studies demonstrated that treatment with Cy7 diacid under light exposure resulted in significant cell death in various cancer cell lines.
Case Study: Breast Cancer Cell Line MCF-7
- Treatment : Cy7 diacid at 50 µg/mL
- Light Exposure : 660 nm wavelength for 30 minutes
- Results : Approximately 70% reduction in cell viability compared to control.
The biological activity of Cy7 diacid can be attributed to several mechanisms:
- Membrane Disruption : The sulfonic acid groups enhance interaction with bacterial membranes, leading to increased permeability and cell lysis.
- Reactive Oxygen Species Generation : Upon light activation, Cy7 diacid produces ROS that damage cellular components, leading to apoptosis.
- Inhibition of Key Enzymes : Preliminary studies suggest that Cy7 diacid may inhibit enzymes critical for bacterial survival and proliferation.
Properties
Molecular Formula |
C39H48N2O10S2 |
---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
1-(5-carboxypentyl)-2-[(1E,3E,5E,7Z)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C39H48N2O10S2/c1-38(2)30-26-28(52(46,47)48)20-22-32(30)40(24-14-8-12-18-36(42)43)34(38)16-10-6-5-7-11-17-35-39(3,4)31-27-29(53(49,50)51)21-23-33(31)41(35)25-15-9-13-19-37(44)45/h5-7,10-11,16-17,20-23,26-27H,8-9,12-15,18-19,24-25H2,1-4H3,(H3-,42,43,44,45,46,47,48,49,50,51) |
InChI Key |
WNPLWUIIOZBFJJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
Origin of Product |
United States |
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